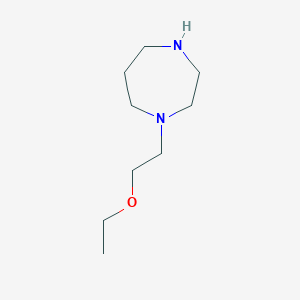

1-(2-Ethoxyethyl)-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-12-9-8-11-6-3-4-10-5-7-11/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAIXSSHAFZQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Ethoxyethyl)-1,4-diazepane is limited in publicly available literature. This guide has been compiled by leveraging data from structurally similar compounds and established chemical principles to provide a comprehensive overview for research and development purposes.

Introduction

1,4-Diazepane, also known as homopiperazine, is a seven-membered heterocyclic saturated ring system containing two nitrogen atoms at positions 1 and 4. This core structure is a key building block in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and antihistaminic effects. The functionalization of the nitrogen atoms, particularly through N-alkylation, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

This technical guide focuses on this compound, an N-substituted derivative of the 1,4-diazepane core. While this specific compound is not extensively documented as a standalone entity, its structural motif is incorporated into more complex, pharmacologically active molecules. This document will provide a detailed account of its chemical structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential reactivity and role as an intermediate in drug discovery.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a 1,4-diazepane ring with a 2-ethoxyethyl group attached to one of the nitrogen atoms.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₂₀N₂O

-

SMILES: CCOCCN1CCCNCC1

-

InChI Key: Based on its structure, a unique InChI key can be generated.

While a specific CAS Number for this compound is not readily found, this moiety is a key component of more complex molecules such as Emedastine, a known antihistamine.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data available for the closely related analog, 1-(2-Methoxyethyl)-1,4-diazepane, and adjusted for the presence of the ethoxy group.

| Property | Predicted Value | Notes |

| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula. |

| Boiling Point | ~225-235 °C | Estimated based on the predicted boiling point of 1-(2-Methoxyethyl)-1,4-diazepane (217.6±25.0 °C). The larger ethoxy group would slightly increase the boiling point.[1] |

| Density | ~0.91-0.93 g/cm³ | Estimated based on the predicted density of 1-(2-Methoxyethyl)-1,4-diazepane (0.921±0.06 g/cm³).[1] |

| pKa | ~10.4-10.7 | The basicity is primarily determined by the nitrogen atoms of the diazepane ring. This is a typical range for a secondary/tertiary amine in such a system. The value is estimated based on the pKa of 1-(2-Methoxyethyl)-1,4-diazepane (10.56±0.20).[1] |

| LogP | ~0.5-1.0 | The ethoxy group increases lipophilicity compared to a methoxy group. |

| Solubility | Soluble in water and polar organic solvents. | The presence of the ether oxygen and the two nitrogen atoms allows for hydrogen bonding, conferring aqueous solubility. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the N-alkylation of 1,4-diazepane (homopiperazine) with a suitable 2-ethoxyethyl electrophile, such as 1-bromo-2-ethoxyethane or 2-ethoxyethyl tosylate. The use of a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane, would be the preferred starting material to ensure mono-alkylation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 1-Boc-1,4-diazepane.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane

-

To a solution of 1-Boc-1,4-diazepane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) as a base.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromo-2-ethoxyethane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5.0 eq) or a saturated solution of HCl in diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure if necessary.

Reactivity and Potential Applications

This compound possesses two nucleophilic nitrogen atoms and an ether linkage. The secondary amine is the more reactive site for further functionalization, such as acylation, alkylation, or arylation. The tertiary amine can also participate in reactions, such as salt formation or quaternization.

The primary application of this compound is as a synthon in the development of more complex molecules with therapeutic potential. Its structure provides a versatile scaffold that can be elaborated to interact with various biological targets. For instance, the core structure is found in compounds designed as H1-antihistamines.

Biological Activity and Signaling Pathways

While the biological activity of this compound itself has not been reported, its presence in known pharmacologically active compounds suggests that this fragment contributes to the overall molecular interactions with biological targets. For example, derivatives of this molecule are known to act as antagonists at histamine H1 receptors.

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) like the H1 histamine receptor, where a ligand containing the this compound moiety could act as an antagonist.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity. Its structural features make it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of GPCR-targeted drug discovery. The predictive data and synthetic protocols provided in this guide offer a solid foundation for researchers and scientists to explore the chemistry and potential of this versatile molecule. Further experimental validation of its properties and biological activity is warranted and could unveil new avenues for drug development.

References

Synthesis of 1-(2-Ethoxyethyl)-1,4-diazepane: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 1-(2-Ethoxyethyl)-1,4-diazepane, a substituted diazepane with potential applications in medicinal chemistry and drug development. Due to the absence of a specific, documented synthesis for this exact molecule in the reviewed literature, this guide presents a logical and experimentally sound approach based on established N-alkylation methodologies for similar 1,4-diazepane scaffolds. The protocols and data herein are representative and aim to provide a solid foundation for the successful synthesis and characterization of the target compound.

Overview of the Synthetic Strategy

The proposed synthesis of this compound proceeds via a direct N-alkylation of the commercially available 1,4-diazepane. This approach is favored for its straightforwardness and the ready availability of the starting materials. The core of this synthesis is the nucleophilic substitution reaction where one of the secondary amine nitrogens of the 1,4-diazepane ring attacks the electrophilic carbon of a 2-ethoxyethyl halide.

To control the selectivity and prevent dialkylation, a mono-protected 1,4-diazepane derivative, such as 1-Boc-1,4-diazepane, is the recommended starting material. The synthesis, therefore, involves three key steps:

-

N-Alkylation: Reaction of 1-Boc-1,4-diazepane with a suitable 2-ethoxyethyl halide.

-

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

-

Purification and Characterization: Isolation and verification of the final product.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (Intermediate 2)

Reaction:

A solution of 1-Boc-1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) is treated with a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to act as a proton scavenger. To this mixture, 2-bromoethoxyethane (or 2-chloroethoxyethane) (1.1-1.2 eq) is added. The reaction mixture is then heated to a temperature between 60-80 °C and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.

Step 2: Synthesis of this compound (Target Compound 3)

Reaction:

The purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1.0 eq) is dissolved in a solvent such as dichloromethane (DCM) or ethyl acetate. An excess of a strong acid, for example, trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane), is added to the solution. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

Work-up and Purification:

After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified to a pH of >10 with a suitable base, such as sodium hydroxide. The aqueous layer is extracted multiple times with an organic solvent like dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final product, this compound. Further purification, if necessary, can be achieved through distillation or crystallization.

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthesis. The yield and purity are representative values based on similar reported N-alkylation and deprotection reactions of 1,4-diazepane derivatives.

| Step | Reactants | Product | Reagents & Conditions | Expected Yield (%) | Expected Purity (%) |

| 1 | 1-Boc-1,4-diazepane, 2-Bromoethoxyethane | 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane | K₂CO₃, Acetonitrile, 70 °C, 18h | 75-85 | >95 (after column) |

| 2 | 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane | This compound | Trifluoroacetic Acid, Dichloromethane, rt, 3h | 85-95 | >98 |

Visualization of the Synthetic Pathway

The logical workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Proposed synthesis of this compound.

This guide provides a comprehensive and actionable framework for the synthesis of this compound. The outlined procedures are based on well-established chemical principles and are readily adaptable for laboratory execution. Successful implementation of this pathway will enable researchers to access this novel compound for further investigation in various scientific and developmental contexts.

Technical Guide: Physicochemical and Synthetic Profile of 1-(2-Ethoxyethyl)-1,4-diazepane

Introduction

1-(2-Ethoxyethyl)-1,4-diazepane is a disubstituted diazepane derivative. The 1,4-diazepane core is a seven-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 4. This structural motif is of interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The ethoxyethyl substituent at the 1-position is expected to influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its pharmacological profile.

This technical guide aims to provide a summary of the predicted physicochemical characteristics and a general synthetic approach for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

Due to the absence of experimental data for this compound, the following table summarizes the predicted properties of its close structural analog, 1-(2-Methoxyethyl)-1,4-diazepane (CAS Number: 927802-38-8)[1]. These values can serve as an estimation for the target compound.

| Property | Predicted Value for 1-(2-Methoxyethyl)-1,4-diazepane |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol [1] |

| Boiling Point | 217.6 ± 25.0 °C[1] |

| Density | 0.921 ± 0.06 g/cm³[1] |

| pKa | 10.56 ± 0.20[1] |

| Refractive Index | 1.4775[1] |

Synthesis Methodology

A specific experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and plausible synthetic route can be conceptualized based on established methods for the N-alkylation of 1,4-diazepane (also known as homopiperazine).

A common approach involves the reaction of 1,4-diazepane with a suitable ethoxyethylating agent, such as 2-bromoethyl ethyl ether or 2-chloroethyl ethyl ether. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

General Experimental Protocol:

-

Reaction Setup: To a solution of 1,4-diazepane in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, triethylamine).

-

Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of 2-haloethyl ethyl ether (e.g., 2-bromoethyl ethyl ether) to the reaction mixture at room temperature.

-

Reaction Progression: Stir the mixture at room temperature or with gentle heating to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activities or the involvement of this compound in any signaling pathways. The broader class of 1,4-diazepanes has been investigated for a wide range of biological targets, and therefore, this compound could be a candidate for screening in various pharmacological assays.

Conclusion

This compound is a chemical entity for which specific experimental data is lacking. This guide has provided a profile based on the predicted properties of a close structural analog and a general synthetic methodology. Researchers interested in this compound are encouraged to perform experimental studies to determine its precise physicochemical characteristics, develop a specific and optimized synthesis protocol, and investigate its potential biological activities. The information presented here serves as a foundational resource to guide such future research endeavors.

References

An In-depth Technical Guide to 1-(2-Ethoxyethyl)-1,4-diazepane

IUPAC Name: 1-(2-Ethoxyethyl)-1,4-diazepane

This technical guide provides a comprehensive overview of this compound, a substituted diamine belonging to the 1,4-diazepane class of compounds. Due to the limited availability of data for this specific molecule, this guide draws upon information from closely related N-substituted 1,4-diazepanes and general synthetic methodologies for this compound class. The content is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value (Estimated) | Reference Compound(s) |

| Molecular Formula | C₉H₂₀N₂O | - |

| Molecular Weight | 172.27 g/mol | - |

| Boiling Point | 220-230 °C (Predicted) | 1-(2-Methoxyethyl)-1,4-diazepane (217.6±25.0 °C)[1] |

| Density | 0.93-0.95 g/cm³ (Predicted) | 1-(2-Methoxyethyl)-1,4-diazepane (0.921±0.06 g/cm³)[1] |

| pKa | 10.5-10.7 (Predicted for the most basic nitrogen) | 1-(2-Methoxyethyl)-1,4-diazepane (10.56±0.20)[1] |

| Solubility | Soluble in water and polar organic solvents | General property of small amines and ethers |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of 1,4-diazepane. A general experimental protocol is outlined below.

Reaction: N-alkylation of 1,4-diazepane with 1-bromo-2-ethoxyethane.

Experimental Protocol:

-

Materials:

-

1,4-Diazepane (1.0 eq)

-

1-bromo-2-ethoxyethane (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a solution of 1,4-diazepane in the chosen solvent, add the base.

-

Stir the mixture at room temperature under an inert atmosphere.

-

Slowly add 1-bromo-2-ethoxyethane to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the solid by-products (e.g., KBr).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

-

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological data for this compound is not available, the 1,4-diazepane scaffold is a core structure in many biologically active compounds. Derivatives of 1,4-diazepane have been reported to exhibit a wide range of pharmacological activities.

-

Antihistaminic Activity: A more complex molecule containing the this compound moiety has shown potent H1-antihistaminic activity[2]. This suggests that the title compound could serve as a fragment or lead compound in the development of new antihistamines.

-

Central Nervous System (CNS) Activity: 1,4-Diazepines are known to interact with benzodiazepine receptors in the CNS[3]. Depending on the substitution pattern, these compounds can act as anxiolytics, anticonvulsants, or antipsychotics[4][5].

-

Other Potential Activities: Various derivatives of 1,4-diazepines have been investigated for a range of other biological effects, including antibacterial, antifungal, and anticancer properties[4][6].

Hypothesized Signaling Pathway (based on H1-Antihistaminic Activity):

As an H1-antihistamine, a compound containing the this compound structure would likely act as an inverse agonist at the H1 histamine receptor. This would block the downstream signaling cascade initiated by histamine.

Caption: Hypothesized H1 receptor signaling pathway and point of inhibition.

Conclusion

This compound is a molecule of interest due to its relationship with the pharmacologically significant 1,4-diazepane class. While direct experimental data is scarce, its synthesis can be readily achieved through standard N-alkylation procedures. Based on the activity of related compounds, it holds potential as a building block for the development of novel therapeutics, particularly in the areas of antihistamines and CNS-active agents. Further research is warranted to fully elucidate its physicochemical properties and biological activity profile.

References

- 1. 927802-38-8 CAS MSDS (1-(2-Methoxyethyl)-1,4-diazepane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Syntheses of the metabolites of 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H benzimidazole difumarate (KG-2413) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

Molecular weight and formula of 1-(2-Ethoxyethyl)-1,4-diazepane

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and structural characteristics of 1-(2-Ethoxyethyl)-1,4-diazepane. The content is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a disubstituted cyclic diamine. The core of this molecule is a 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. An ethoxyethyl group is attached to one of the nitrogen atoms. Based on its structure, the chemical formula and molecular weight have been determined.

Table 1: Molecular Formula and Weight of this compound

| Parameter | Value |

| Chemical Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999).

At present, detailed experimental data for this compound is not extensively available in public literature, suggesting it is a novel or less-studied compound.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via the N-alkylation of a protected 1,4-diazepane precursor. A detailed experimental protocol for this proposed synthesis is outlined below.

2.1. Materials and Reagents

-

1-Boc-1,4-diazepane

-

2-Bromoethyl ethyl ether

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

2.2. Experimental Procedure

The synthesis can be conceptualized as a two-step process: N-alkylation followed by deprotection.

Step 1: N-Alkylation of 1-Boc-1,4-diazepane

-

To a solution of 1-Boc-1,4-diazepane (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

-

To this suspension, add 2-bromoethyl ethyl ether (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane.

Step 2: Deprotection of the Boc Group

-

Dissolve the purified 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane (1 equivalent) in dichloromethane.

-

Add trifluoroacetic acid (3-5 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Table 2: Summary of Proposed Synthesis Steps

| Step | Reactants | Reagents | Key Conditions | Product |

| Alkylation | 1-Boc-1,4-diazepane, 2-Bromoethyl ethyl ether | K₂CO₃, Acetonitrile | 60-70 °C, 12-18 hours | 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane |

| Deprotection | 1-Boc-4-(2-ethoxyethyl)-1,4-diazepane | Trifluoroacetic acid, Dichloromethane | 0 °C to room temperature, 2-4 hours | This compound |

Visualized Synthesis Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Research and Development

Derivatives of 1,4-diazepane are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. They are known to interact with various receptors and enzymes in the central nervous system. The introduction of an ethoxyethyl group can modulate the pharmacokinetic properties of the parent diazepane scaffold, such as its solubility, lipophilicity, and metabolic stability. This makes this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Further research into this compound could explore its utility as a scaffold in the development of new drugs targeting a range of diseases.

Spectroscopic Analysis of 1-(2-Ethoxyethyl)-1,4-diazepane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-(2-Ethoxyethyl)-1,4-diazepane. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document focuses on predicted data and information from closely related analogs. The provided information is intended to serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Chemical Structure and Properties

This compound is a substituted diazepane derivative. The core structure consists of a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a 2-ethoxyethyl group attached to one of the nitrogen atoms.

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | This compound |

Predicted Spectroscopic Data

In the absence of direct experimental data, computational predictions can offer valuable insights into the expected spectroscopic characteristics of this compound.

Mass Spectrometry (MS)

Predictive models for a close analog, 1-(2-methoxyethyl)-1,4-diazepane, suggest the following potential adducts in mass spectrometry analysis. These can serve as a reference for interpreting the mass spectrum of the ethoxy analog.

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.14918 |

| [M+Na]⁺ | 181.13112 |

| [M-H]⁻ | 157.13462 |

| [M+NH₄]⁺ | 176.17572 |

| [M+K]⁺ | 197.10506 |

| [M]⁺ | 158.14135 |

Data based on the predicted values for 1-(2-methoxyethyl)-1,4-diazepane.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, general methodologies for the characterization of similar organic molecules are well-established.

General Synthesis Workflow

The synthesis of substituted diazepanes often involves the reaction of a suitable diamine with an appropriate electrophile. A potential synthetic route to this compound could involve the N-alkylation of 1,4-diazepane (homopiperazine) with 2-bromoethyl ethyl ether.

Caption: General synthetic workflow for this compound.

Spectroscopic Analysis Workflow

Following synthesis and purification, the compound would typically be subjected to a series of spectroscopic analyses to confirm its identity and purity.

Caption: Standard workflow for spectroscopic analysis of a synthesized compound.

Conclusion

The data presented in this guide are based on predictions and information from closely related compounds due to the current lack of direct experimental spectroscopic data for this compound in the public domain. Researchers working with this compound are encouraged to perform full spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile. The provided information and workflows serve as a preliminary resource to guide synthetic and analytical efforts.

The Expanding Therapeutic Potential of Diazepane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has long been a cornerstone in medicinal chemistry. While historically associated with the anxiolytic and anticonvulsant properties of benzodiazepines like diazepam, recent research has unveiled a much broader spectrum of biological activities for diazepane derivatives. This technical guide provides an in-depth exploration of these emerging therapeutic potentials, focusing on their anticancer, antimicrobial, neuroprotective, and anticoagulant activities. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of the most promising compounds and visual representations of relevant biological pathways and workflows.

Anticancer Activities of Diazepane Derivatives

Several classes of diazepane derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, a process essential for tumor growth and metastasis. Novel diazepam-bearing sulfonamide moieties have been identified as potent inhibitors of VEGFR-2.

Quantitative Data Summary:

| Compound | Target Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |

| 5d | HepG2 | 8.98 ± 0.1 | 0.10 ± 0.01 | [1] |

| HCT-116 | 7.77 ± 0.1 | [1] | ||

| MCF-7 | 6.99 ± 0.1 | [1] | ||

| 5c | - | - | 0.12 ± 0.01 | [1] |

| Sorafenib (Reference) | - | - | 0.10 ± 0.02 | [1] |

Signaling Pathway:

References

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows it to present substituents in a variety of spatial orientations, enabling interactions with a wide range of biological targets. This versatility has led to the development of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and anticoagulant effects. This technical guide provides a comprehensive overview of the 1,4-diazepane core, including its synthesis, biological activities with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and synthetic workflows.

Therapeutic Applications and Biological Activities

Derivatives of the 1,4-diazepane scaffold have shown significant promise in several therapeutic areas. The following sections summarize the key findings and present quantitative data for representative compounds.

Anticoagulant Activity: Factor Xa Inhibition

A series of 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[1] Inhibition of fXa is a key strategy for the development of novel anticoagulants.

| Compound | fXa IC50 (nM) | Reference |

| YM-96765 | 6.8 | [1] |

Anticancer Activity

The 1,4-diazepane core is also a feature of several compounds with significant anticancer activity. Their mechanisms of action are varied and can include the induction of apoptosis and the inhibition of cell proliferation. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][2]oxazolo-[4,5-d]-pyrimidine | Various | GI50: 0.9-1.9 | [3] |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][2]oxazolo[4,5-d]pyrimidine | Various | GI50: 0.9-1.9 | [3] |

| Compound 7c | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL | [4] |

| Compound 7e | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL | [4] |

| Compound 7f | HepG-2, MCF-7, HCT-116 | 4.4-13 µg/mL | [4] |

Sigma Receptor Modulation

1,4-Diazepane-based compounds have been developed as potent ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. The binding affinity of these compounds is a key measure of their potential therapeutic efficacy.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

| Benzofurane derivative 2c | 8 | - | |

| Benzofurane derivative 3c | 8.0 | 28 | |

| Quinoline derivative 2d | 19 | - | |

| Quinoline derivative 3d | - | - |

Synthesis of the 1,4-Diazepane Core

A variety of synthetic strategies have been developed for the construction of the 1,4-diazepane ring system. A common and efficient method involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent.

A general workflow for the synthesis of 1,4-diazepane derivatives is depicted below:

A generalized synthetic workflow for 1,4-diazepane derivatives.

Detailed Synthetic Protocol: Synthesis of 1-(2-Bromobenzyl)azetidine-2-carboxamide

This protocol describes the synthesis of a key intermediate used in the preparation of novel azetidine-fused 1,4-diazepine derivatives.[5]

Materials:

-

Azetidine-2-carboxamide

-

2-Bromobenzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetonitrile (CH3CN)

Procedure:

-

To a solution of azetidine-2-carboxamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add 2-bromobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 1-(2-bromobenzyl)azetidine-2-carboxamide.

Key Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay determines the ability of a compound to inhibit the enzymatic activity of Factor Xa.

Materials:

-

Human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of human Factor Xa in Tris-HCl buffer.

-

Prepare serial dilutions of the test compounds in the same buffer.

-

In a 96-well microplate, add the Factor Xa solution to wells containing either the test compound or buffer (for control).

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Add the chromogenic substrate to all wells to initiate the enzymatic reaction.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

The rate of substrate cleavage is proportional to the Factor Xa activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Test compounds

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Sigma-1 Receptor Binding Assay

This assay measures the affinity of a compound for the sigma-1 receptor through competitive binding with a radiolabeled ligand.[8][9][10]

Materials:

-

Guinea pig brain membranes (as a source of sigma-1 receptors)

-

[3H]-(+)-Pentazocine (radioligand)

-

Tris-HCl buffer (pH 8.0)

-

Haloperidol (for determining non-specific binding)

-

Test compounds

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare guinea pig brain membrane homogenates.

-

Prepare serial dilutions of the test compounds in the Tris-HCl buffer.

-

In test tubes, combine the brain membrane preparation, [3H]-(+)-pentazocine at a fixed concentration (e.g., 5 nM), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (e.g., 10 µM, for non-specific binding).

-

Incubate the mixture at 37°C for 150 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding for each concentration of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

The therapeutic effects of 1,4-diazepane derivatives are often mediated through their interaction with specific signaling pathways. For instance, many antipsychotic drugs containing this scaffold target dopamine D2 receptors, which are G-protein coupled receptors (GPCRs).

Dopamine D2 Receptor Signaling Pathway

The activation of the dopamine D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Simplified signaling pathway of the Dopamine D2 receptor.

Conclusion

The 1,4-diazepane core continues to be a highly valuable scaffold in medicinal chemistry, providing a versatile platform for the design of novel therapeutic agents. Its ability to interact with a wide array of biological targets has led to the development of compounds with diverse pharmacological activities. The synthetic accessibility and the potential for extensive derivatization of the 1,4-diazepane ring system ensure its continued importance in the quest for new and improved drugs. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of homopiperazine (1,4-diazepane) and its derivatives, a class of compounds with significant therapeutic potential. The unique seven-membered diazepine ring of homopiperazine serves as a versatile scaffold in medicinal chemistry, leading to the development of agents targeting a range of biological systems. This document details their synthesis, structure-activity relationships (SAR), and pharmacological activities, with a focus on their applications in neuropharmacology and oncology.

Introduction to Homopiperazine and Diazepines

Homopiperazine, a cyclic diamine, is a privileged scaffold in drug design due to its unique conformational flexibility and ability to engage with various biological targets.[1] Its derivatives have been investigated for a wide array of therapeutic applications, including as antipsychotics, anxiolytics, anticancer agents, and inhibitors of various enzymes.[2][3] The diazepine ring system, in general, is a cornerstone of many marketed drugs, most notably the benzodiazepines, which act on the central nervous system.[4] This guide will focus on the synthesis, biological evaluation, and mechanisms of action of homopiperazine-containing compounds and related diazepines.

Synthesis of Homopiperazine Derivatives

The synthesis of homopiperazine derivatives typically involves the functionalization of the two nitrogen atoms within the diazepine ring. Common synthetic strategies include N-alkylation, N-arylation, and acylation reactions.

General Synthesis of 1-Arylhomopiperazines

A common route to 1-arylhomopiperazines involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and homopiperazine. This method allows for the introduction of a wide variety of substituted aryl groups.

N-Alkylation of Homopiperazine

The secondary amine of a monosubstituted homopiperazine can be readily alkylated using an alkyl halide in the presence of a base. This reaction is a versatile method for introducing diverse side chains, which can significantly influence the pharmacological properties of the final compound.

Pharmacological Activity and Structure-Activity Relationships

Homopiperazine derivatives have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders.

Dopamine Receptor Ligands

Many homopiperazine derivatives exhibit high affinity for dopamine D2 and D3 receptors, making them promising candidates for the development of antipsychotic and anti-Parkinsonian agents. The nature of the substituent on the homopiperazine ring plays a crucial role in determining the affinity and selectivity for these receptors.

Serotonin Receptor Ligands

Derivatives of homopiperazine have also been identified as potent ligands for various serotonin receptors, including 5-HT1A and 5-HT2A.[5] The affinity for these receptors can be modulated by altering the substituents on the homopiperazine scaffold, leading to compounds with potential antidepressant and anxiolytic properties.

Anticancer Activity

Recent studies have explored the potential of homopiperazine and diazepine derivatives as anticancer agents.[3][6] These compounds have shown cytotoxic activity against various cancer cell lines, and their mechanism of action is an active area of research.

Quantitative Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of selected homopiperazine and diazepine derivatives at various biological targets.

Table 1: Binding Affinities (Ki) of Homopiperazine Derivatives at Dopamine Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference |

| 11a | - | 0.7 | - | [7] |

| 11b | - | 1.2 | - | [7] |

| 11c | - | 1.8 | - | [7] |

| 11f | - | 3.9 | - | [7] |

| 11j | - | 2.5 | - | [7] |

| 11k | - | 3.1 | - | [7] |

| LS-3-134 | >30 | 0.2 | - | [8] |

| WW-III-55 | >1000 | 10 | - | [8] |

Table 2: Binding Affinities (Ki) of Homopiperazine and Related Derivatives at Serotonin Receptors

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |

| 8a | 10.5 | 150 | 6.69 | [9] |

| 8b | 3.77 | 65.2 | 8.35 | [9] |

| 9 | 15.3 | 1250 | 500 | [9] |

| 11a | 1802 | 89.7 | 10.2 | [9] |

| 11b | 1005 | 15.8 | 12.5 | [9] |

| 20a | 12.5 | 55.3 | 15.3 | [9] |

| 20b | 6.89 | 33.5 | 11.8 | [9] |

| 20c | 4.55 | 25.8 | 9.87 | [9] |

| 26a | 15.3 | 68.9 | 20.3 | [9] |

| 26b | 8.95 | 45.6 | 18.7 | [9] |

| 26c | 6.55 | 30.1 | 15.5 | [9] |

| 29 | 5.58 | 40.2 | 13.8 | [9] |

| 30 | 18.7 | 1500 | 1100 | [9] |

| 33a | 30.5 | 250 | 91.7 | [9] |

| 33b | 25.8 | 180 | 85.6 | [9] |

| Compound 4 | 0.78 | - | - | [10] |

| Compound 7 | 0.57 | - | - | [10] |

| Compound 8 | 1.2 | - | - | [11] |

| Compound 10 | 21.3 | - | - | [11] |

Table 3: Cytotoxic Activity (IC50) of Diazepine Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Dibenzodiazepine 8b | BCAP37 | 0.9 | |

| Dibenzodiazepine 10q | BCAP37 | 0.26-1.6 | [12] |

| Dibenzodiazepine 10q | HeLa | 0.26-1.6 | [12] |

| Benzodiazepine 9 | HCT-116 | 16.19 | [13] |

| Benzodiazepine 9 | MCF-7 | 17.16 | [13] |

| Diazepine 5 | PC3 | - | [4] |

Experimental Protocols

Synthesis

To a solution of mono-substituted homopiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base such as potassium carbonate (2.0-3.0 eq). The appropriate alkyl halide (1.1-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated homopiperazine derivative.[14][15][16]

Biological Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).[1]

-

Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).[9]

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control (a high concentration of a known ligand for the receptor).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known, non-labeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[17]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20]

Objective: To measure the functional activity of a test compound at a Gq-coupled receptor by monitoring changes in intracellular calcium concentration.

Materials:

-

Cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 or HEK293 cells expressing 5-HT2A).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[21]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds at various concentrations.

-

A positive control agonist for the receptor.

-

A fluorescence plate reader with an injection module.

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye by incubating them in a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[22]

-

Wash the cells with assay buffer to remove any excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Measure the baseline fluorescence for a short period.

-

Inject the test compound at various concentrations into the wells and immediately begin recording the fluorescence signal over time.

-

After a few minutes, inject a maximal concentration of a known agonist to determine the maximal response.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

Plot the response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response). For antagonists, the IC50 can be determined by measuring the inhibition of the agonist response.[23][24][25]

Signaling Pathways

The therapeutic effects of homopiperazine and related diazepine compounds are often mediated through their interaction with specific GPCRs, which in turn activate or inhibit downstream signaling cascades.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled receptor.[26][27] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[28][29] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[2]

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins.[30] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[31][32] This signaling pathway is associated with the anxiolytic and antidepressant effects of 5-HT1A agonists.[33]

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to Gq/11 proteins.[5][34] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is involved in a variety of cellular processes, including neuronal excitation and plasticity.[35][36]

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

Homopiperazine and its related diazepine analogs represent a rich and versatile class of compounds with significant potential in drug discovery. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective ligands for a variety of biological targets. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapies for a range of human diseases.

References

- 1. Radioligand binding assays [bio-protocol.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - ProQuest [proquest.com]

- 13. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity [mdpi.com]

- 14. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]

- 15. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 20. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bu.edu [bu.edu]

- 23. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 24. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 26. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

- 28. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 29. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 30. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 32. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 33. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. msudenver.edu [msudenver.edu]

Methodological & Application

Application Notes and Protocols for 1-(2-Ethoxyethyl)-1,4-diazepane as a Potential Ligand in Catalysis

Disclaimer: Direct catalytic applications of 1-(2-Ethoxyethyl)-1,4-diazepane are not yet documented in peer-reviewed literature. The following application notes and protocols are based on the catalytic activities of structurally related N-substituted 1,4-diazepane (homopiperazine) derivatives. These notes are intended to provide a foundational guide for researchers and scientists to explore the potential of this compound as a ligand in various catalytic transformations.

Introduction

1,4-Diazepane, also known as homopiperazine, is a seven-membered diamine that can serve as a versatile scaffold for the synthesis of bidentate or polydentate ligands for metal-catalyzed reactions. The nitrogen atoms of the diazepane ring can be functionalized to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. The ethoxyethyl group in this compound introduces an additional potential coordination site (the ether oxygen), which could lead to unique ligand geometries and catalytic behaviors.

This document outlines potential catalytic applications of metal complexes incorporating this compound, based on analogous systems. The prospective applications include the catalytic hydrolysis of organophosphates, ring-opening polymerization of lactide, and the reduction of aldehydes.

Potential Catalytic Applications

Homopiperazine-based ligand-metal complexes have been shown to be effective catalysts for the neutralization of toxic organophosphorus compounds, such as nerve agents and pesticides.[1] The mechanism generally involves the metal center activating a water molecule to facilitate the nucleophilic attack on the phosphorus center of the organophosphate, leading to its hydrolysis. The this compound ligand could be used to form similar catalytic complexes.

Experimental Protocol: General Procedure for Catalytic Hydrolysis

-

Catalyst Preparation:

-

In an inert atmosphere (e.g., under argon or nitrogen), dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

-

Add a solution of a metal salt (e.g., CuCl₂, Zn(OAc)₂, 1.0 mmol) in methanol (5 mL) dropwise to the ligand solution with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours to allow for complex formation.

-

The resulting metal complex can be isolated by solvent evaporation or precipitation and used as is or further purified.

-

-

Catalytic Hydrolysis Reaction:

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.4), dissolve the organophosphate substrate (e.g., paraoxon-ethyl) to a final concentration of 1 mM.

-

Add the prepared metal-diazepane complex to the substrate solution to a final catalyst concentration of 1-10 mol%.

-

Monitor the reaction progress by UV-Vis spectroscopy by following the increase in absorbance of the hydrolysis product (e.g., p-nitrophenolate at 400 nm) or by HPLC.

-

Determine the initial rate of hydrolysis and the catalyst turnover number (TON) and turnover frequency (TOF).

-

Table 1: Hypothetical Performance Data for a M-[this compound] Catalyst in Organophosphate Hydrolysis

| Entry | Metal Center (M) | Catalyst Loading (mol%) | Substrate | Half-life (t₁/₂) (min) |

| 1 | Cu(II) | 1 | Paraoxon-ethyl | 15 |

| 2 | Zn(II) | 1 | Paraoxon-ethyl | 25 |

| 3 | Cu(II) | 5 | Sarin simulant | 5 |

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Titanium (IV), Zirconium (IV), and Hafnium (IV) complexes with homopiperazine-salan ligands have demonstrated activity as initiators for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer.[2][3] A bifunctional this compound derivative could be synthesized to act as a similar ligand.

Experimental Protocol: General Procedure for ROP of rac-Lactide

-

Ligand and Catalyst Synthesis:

-

Synthesize a salan-type ligand by reacting this compound with two equivalents of a substituted salicylaldehyde.

-

Prepare the Ti(IV) complex by reacting the synthesized ligand with one equivalent of Ti(OⁱPr)₄ at 80°C under an inert atmosphere to facilitate the removal of isopropanol.[2]

-

-

Polymerization Reaction:

-

In a glovebox, charge a reaction vessel with the Ti-[this compound-salan] complex (e.g., 0.01 mmol).

-

Add rac-lactide (e.g., 1.0 mmol) and a minimal amount of dry toluene to dissolve the reactants.

-

Stir the reaction mixture at a controlled temperature (e.g., 100°C).

-

After a set time, quench the reaction by adding an excess of methanol.

-

Precipitate the polymer by pouring the solution into cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Analyze the polymer's molecular weight (Mn), polydispersity index (PDI) by gel permeation chromatography (GPC), and microstructure by ¹H NMR.

-

Table 2: Representative Data for ROP of rac-Lactide Catalyzed by Homopiperazine-Salan Metal Complexes

| Catalyst | Monomer/Catalyst Ratio | Conversion (%) | Mn ( g/mol ) | PDI |

| Ti(OⁱPr)₂(L¹) | 100 | 95 | 15,000 | 1.15 |

| Zr(OⁱPr)₂(L¹) | 100 | 98 | 16,500 | 1.10 |

| Hf(OⁱPr)₂(L¹) | 100 | 92 | 14,800 | 1.20 |

Note: L¹ represents a generic homopiperazine-salan ligand. Data is representative of what is found in the literature for similar systems.[2][3]

Titanium complexes of homopiperazine salan ligands have been reported to be efficient catalysts for the reduction of aldehydes.[4]

Experimental Protocol: General Procedure for Aldehyde Reduction

-

Catalyst Preparation:

-

Synthesize a TiCl₂ complex with a salan ligand derived from this compound.

-

-

Reduction Reaction:

-

In a dry reaction flask under an inert atmosphere, dissolve the aldehyde substrate (e.g., benzaldehyde, 1.0 mmol) in dry toluene (5 mL).

-

Add the Ti-diazepane catalyst (e.g., 5 mol%).

-

Add a suitable reducing agent (e.g., a silane).

-

Stir the reaction at a specified temperature (e.g., 55°C) for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction and work up to isolate the corresponding alcohol.

-

Determine the product yield.

-

Table 3: Hypothetical Data for Catalytic Reduction of Benzaldehyde

| Catalyst | Catalyst Loading (mol%) | Reducing Agent | Time (h) | Conversion (%) |

| TiCl₂(L²) | 5 | PhSiH₃ | 24 | >99 |

Note: L² represents a generic salan ligand derived from this compound. Data is based on similar systems.[4]

Visualizations

Caption: General workflow for the synthesis and catalytic application of a metal complex with a 1,4-diazepane-based ligand.

References

Applications of 1-(2-Ethoxyethyl)-1,4-diazepane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethoxyethyl)-1,4-diazepane is a substituted cyclic diamine with significant potential in various fields of organic synthesis, particularly in medicinal chemistry and catalysis. The 1,4-diazepane core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents. The N-(2-ethoxyethyl) substituent introduces additional physicochemical properties, such as modified polarity and potential for further functionalization, making it an attractive building block for the synthesis of novel chemical entities. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Application Notes

Building Block for Bioactive Molecules via N-Arylation

The secondary amine functionality of this compound makes it an ideal nucleophile for N-arylation reactions, such as the Buchwald-Hartwig amination. This reaction allows for the facile construction of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceutical compounds. By coupling this compound with various aryl halides or triflates, a diverse library of N-aryl-N'-(2-ethoxyethyl)-1,4-diazepanes can be generated. These products can serve as final drug candidates or as intermediates for further synthetic elaboration. The 1,4-diazepane ring is a core component of many compounds targeting the central nervous system.

Bidentate Ligand in Transition Metal Catalysis

The two nitrogen atoms of the 1,4-diazepane ring can act as a bidentate ligand, coordinating to transition metals to form stable catalytic complexes. Such complexes can be employed in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds. The use of this compound as a ligand can influence the efficiency, selectivity, and substrate scope of the catalytic reaction. The ethoxyethyl side chain may also play a role in modulating the catalyst's solubility and stability.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from commercially available 1,4-diazepane.

Step 1: Mono-Boc Protection of 1,4-Diazepane

-

Materials: 1,4-Diazepane, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1,4-diazepane (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford tert-butyl 1,4-diazepane-1-carboxylate.

-

Step 2: N-Alkylation and Deprotection

-

Materials: tert-Butyl 1,4-diazepane-1-carboxylate, 2-Bromoethyl ethyl ether, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethyl ethyl ether (1.1 eq) and heat the reaction to reflux for 16 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude intermediate in DCM and add TFA (5.0 eq) at 0 °C.

-

Stir at room temperature for 4 hours.

-

Concentrate the reaction mixture and dissolve the residue in water.

-

Basify with 2M NaOH and extract with DCM.

-

Dry the organic layer and concentrate to give this compound.

-

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 1,4-Diazepane, (Boc)₂O | - | DCM | 12 | 0 to RT | 85-95 |

| 2 | tert-Butyl 1,4-diazepane-1-carboxylate, 2-Bromoethyl ethyl ether | NaH, TFA | THF, DCM | 16 + 4 | Reflux, RT | 70-85 |

Table 1: Summary of reaction conditions and yields for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Protocol 2: Buchwald-Hartwig Amination using this compound

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl bromide.

-

Materials: this compound, Aryl bromide, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

-

Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

-

Add anhydrous toluene and seal the tube.

-

Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

| Aryl Bromide | Catalyst Loading (mol%) | Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 4-Bromotoluene | 1.0 | XPhos | NaOtBu | Toluene | 18 | 100 | 85-95 |

| 1-Bromo-4-methoxybenzene | 1.0 | XPhos | NaOtBu | Toluene | 16 | 100 | 90-98 |

| 2-Bromopyridine | 1.5 | XPhos | NaOtBu | Toluene | 24 | 110 | 75-85 |

Table 2: Representative examples of Buchwald-Hartwig amination with this compound.

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 3: Suzuki-Miyaura Coupling using this compound as a Ligand

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction using a palladium complex of this compound as the catalyst.

-

Materials: Aryl halide (e.g., 4-bromobenzonitrile), Arylboronic acid (e.g., phenylboronic acid), Palladium(II) acetate (Pd(OAc)₂), this compound, Potassium carbonate (K₂CO₃), 1,4-Dioxane/Water mixture.

-

Procedure:

-

In a Schlenk tube, dissolve Pd(OAc)₂ (0.02 eq) and this compound (0.04 eq) in 1,4-dioxane and stir for 30 minutes to form the pre-catalyst.

-

Add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

-

Add water to the mixture (dioxane/water = 4:1).

-

Heat the reaction mixture to 80 °C for 6-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by flash column chromatography.

-

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 4-Bromobenzonitrile | Phenylboronic acid | 2.0 | K₂CO₃ | Dioxane/H₂O | 8 | 80 | 92-98 |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2.0 | K₂CO₃ | Dioxane/H₂O | 10 | 80 | 88-95 |

| 2-Bromothiophene | 3-Furylboronic acid | 2.5 | K₂CO₃ | Dioxane/H₂O | 12 | 85 | 80-90 |

Table 3: Representative examples of Suzuki-Miyaura coupling with this compound as a ligand.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Conclusion